molecular formula C18H17N5O B12045602 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B12045602
M. Wt: 319.4 g/mol
InChI Key: FCKDQBDSRQLCEX-UHFFFAOYSA-N
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Description

7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, including cyclocondensation reactions and the use of specific reagents and catalysts. One common synthetic route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various aryl or heteroaryl amines for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

Scientific Research Applications

7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound’s ability to inhibit multiple kinases makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic and pyridopyrimidine derivatives, such as:

Uniqueness

What sets 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C18H17N5O/c1-11-6-7-15-21-17-14(18(24)22(15)10-11)8-12(9-19)16(20)23(17)13-4-2-3-5-13/h6-8,10,13,20H,2-5H2,1H3

InChI Key

FCKDQBDSRQLCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C#N)C=C1

Origin of Product

United States

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